molecular formula C12H12N4 B1299531 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine CAS No. 462067-01-2

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine

Cat. No.: B1299531
CAS No.: 462067-01-2
M. Wt: 212.25 g/mol
InChI Key: HYNZISBOSPUEJO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions. Additionally, this compound has been found to bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can lead to changes in gene expression patterns, affecting cell growth, differentiation, and apoptosis (programmed cell death). Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases, which disrupts phosphorylation events critical for signal transduction pathways. This inhibition can prevent the activation of downstream signaling molecules, thereby altering cellular responses. Additionally, this compound can bind to specific DNA sequences, influencing the transcription of genes involved in cell cycle regulation and apoptosis. This binding can lead to either the activation or repression of target genes, depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat. This degradation can lead to a decrease in its efficacy and potency. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects while still exerting its biochemical effects. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity (liver damage) and nephrotoxicity (kidney damage). These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of various xenobiotics and endogenous compounds. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, this compound can be transported into the cell via organic cation transporters, which are proteins that facilitate the uptake of positively charged molecules. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria. In the nucleus, this compound can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect mitochondrial function and energy production by interacting with mitochondrial enzymes. The localization of this compound is often directed by targeting signals or post-translational modifications that guide the compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the corresponding pyrazole intermediate. This intermediate is then reacted with 2-chloroquinoline under basic conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline and pyrazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the 6-position can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

6-ethyl-2H-pyrazolo[3,4-b]quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-7-3-4-10-8(5-7)6-9-11(13)15-16-12(9)14-10/h3-6H,2H2,1H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNZISBOSPUEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC3=C(NN=C3N=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201265869
Record name 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462067-01-2
Record name 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462067-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201265869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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